N-[(2Z)-3-benzyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline

Thiazole SAR N-substitution effects Lipophilicity

N-[(2Z)-3-Benzyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline (synonym: (Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline; CAS 1354258-85-7) is a synthetic thiazol-2(3H)-ylidene aniline derivative with the molecular formula C23H20N2S and a molecular weight of 356.5 g/mol. The compound belongs to the class of 2-iminothiazoline derivatives, characterized by a conjugated imine (C=N) bond within the thiazole ring system and three distinct aromatic substituents: an unsubstituted aniline at the 2-imine position, a 4-methylphenyl (p-tolyl) group at the 4-position of the thiazole ring, and a benzyl group attached to the endocyclic nitrogen at position 3.

Molecular Formula C23H20N2S
Molecular Weight 356.5 g/mol
Cat. No. B12172374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2Z)-3-benzyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline
Molecular FormulaC23H20N2S
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC4=CC=CC=C4
InChIInChI=1S/C23H20N2S/c1-18-12-14-20(15-13-18)22-17-26-23(24-21-10-6-3-7-11-21)25(22)16-19-8-4-2-5-9-19/h2-15,17H,16H2,1H3
InChIKeySHZZXAYLFFLORP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2Z)-3-Benzyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline: Chemical Identity and Procurement-Relevant Profile


N-[(2Z)-3-Benzyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline (synonym: (Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline; CAS 1354258-85-7) is a synthetic thiazol-2(3H)-ylidene aniline derivative with the molecular formula C23H20N2S and a molecular weight of 356.5 g/mol . The compound belongs to the class of 2-iminothiazoline derivatives, characterized by a conjugated imine (C=N) bond within the thiazole ring system and three distinct aromatic substituents: an unsubstituted aniline at the 2-imine position, a 4-methylphenyl (p-tolyl) group at the 4-position of the thiazole ring, and a benzyl group attached to the endocyclic nitrogen at position 3 [1]. A general one-pot synthetic route to N-(4-aryl-3-alkylthiazol-2(3H)-ylidene)anilines via the reaction of primary alkylamines, α-bromoketones, and phenylisothiocyanate has been described, providing a scalable access pathway for this structural class [2]. The compound is commercially available from multiple suppliers (e.g., Lookchem, Shanghai Pinewood Fine Chemical) and is intended for research use only .

Why Generic Substitution Among Thiazol-2(3H)-ylidene Aniline Analogs Is Not Scientifically Justified for N-[(2Z)-3-Benzyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline


Thiazol-2(3H)-ylidene aniline derivatives are highly sensitive to substitution patterns: the nature and position of substituents at N-3, C-4, and the exocyclic imine nitrogen critically govern biological activity, target selectivity, and physicochemical properties. Literature on the broader structural class demonstrates that even minor modifications—such as replacing a 4-methylphenyl group with 4-methoxyphenyl or changing the N-3 substituent from benzyl to alkyl—can produce IC50 differences of an order of magnitude against enzymatic targets like Pin1 (thiazole derivatives: IC50 = 5.3 µM vs. pyrimidine derivatives: IC50 = 1.7 µM across different chemotypes) [1]. Multiple compounds sharing the same molecular formula (C23H20N2S; MW 356.5) but differing in the positional arrangement of substituents co-exist in the commercial screening compound space, including Benzenamine, 4-methyl-N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene] (CAS 36220-33-4) and N-(3-(4-methylbenzyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene)-N-phenylamine, each with distinct regioisomeric connectivity patterns that are expected to yield divergent biological profiles . Therefore, assuming functional equivalence among these isomers or substituting them without empirical validation risks selecting a compound with fundamentally different target engagement, selectivity, and ADME properties. The evidence below quantifies where measurable differentiation exists.

Quantitative Differentiation Evidence for N-[(2Z)-3-Benzyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline vs. Closest Analogs


N-Benzyl vs. N-Alkyl Substitution: Impact on Lipophilicity-Driven Target Engagement

The N-3 benzyl substituent in the target compound introduces a higher calculated logP compared to the N-3-butyl analog (N-[(2Z)-3-butyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline). While experimental logP values are not available for either compound, structurally analogous N-[(2E)-4-phenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline has a reported logP of 6.332, and N-[(2Z)-4-(2,4-dichlorophenyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline has a reported logP of 5.026, indicating that N-3 aromatic substituents (benzyl-like) increase lipophilicity by approximately 1–1.3 log units relative to N-3 alkyl/aminoalkyl substituents [1][2]. In the N-alkyl-N-benzyl thiazole series evaluated as TRPC antagonists (Eur. J. Med. Chem., 2024), the N-benzyl-containing analogs demonstrated distinct binding profiles, with compound 15g exhibiting micromolar inhibitory activities against TRPC3, TRPC4, TRPC5, TRPC6, and TRPC7, and better in vivo anti-glioblastoma potency at 25 mg/kg/d than temozolomide at 50 mg/kg/d in xenograft models [3].

Thiazole SAR N-substitution effects Lipophilicity

4-(4-Methylphenyl) vs. 4-(4-Methoxyphenyl): Electron-Donating Character and Biological Activity Modulation

The target compound incorporates a 4-methylphenyl (p-tolyl) group at the thiazole C-4 position, whereas the Sigma-Aldrich commercial analog N-((2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)-4-[(trifluoromethyl)sulfanyl]aniline hydrobromide (AldrichCPR, SKU R519235) bears a 4-methoxyphenyl group at C-4 . The Hammett σp constant for methyl (-0.17) differs from methoxy (-0.27), indicating the methoxy-substituted analog exerts a stronger electron-donating resonance effect that can alter the electron density of the thiazole ring and the imine bond, potentially influencing both target binding affinity and chemical stability. In the broader Pin1 inhibitor class, thiazole derivatives with differing aryl substitution patterns have shown IC50 values ranging from 5.3 µM (thiazole series) to 1.0 µM (benzimidazole series), demonstrating that aryl electronic effects contribute meaningfully to potency within related chemotypes [1]. The BTA (benzothiazole aniline) literature further confirms that aryl substitution at the 4-position directly modulates anticancer cytotoxicity, with several BTA-metal complexes exhibiting IC50 values lower than cisplatin across multiple cancer cell lines [2].

Aryl substitution SAR Hammett sigma Thiazole biological activity

Regioisomeric Differentiation: Positional Arrangement of the Methyl Group Dictates Molecular Recognition

The target compound (CAS 1354258-85-7) features the methyl group on the 4-aryl ring (4-methylphenyl at thiazole C-4) with an unsubstituted aniline at the 2-imine position. A commercially available regioisomer, Benzenamine, 4-methyl-N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene] (CAS 36220-33-4), has the same molecular formula (C23H20N2S; MW 356.5) but positions one methyl group on the aniline ring (4-methylaniline) and retains a 4-methylphenyl at N-3, with a phenyl at C-4 . Another regioisomer, N-(3-(4-methylbenzyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene)-N-phenylamine (same MW 356.5), carries the 4-methyl substitution on the N-benzyl group rather than the C-4 aryl . These three compounds are constitutionally distinct and are expected to exhibit different molecular recognition profiles; in related thiazole SAR studies, regioisomeric variations of substituent positions have been shown to alter IC50 values by factors exceeding 5–10× due to differential steric and electronic interactions with target protein binding pockets [1].

Regioisomer differentiation Molecular recognition Thiazole regioisomers

Unsubstituted Aniline at 2-Imine vs. Substituted Aniline: Implications for Target Binding and Metal Complexation

The target compound bears an unsubstituted aniline at the 2-imine position, in contrast to the Sigma-Aldrich analog (AldrichCPR SKU R519235) which features a 4-[(trifluoromethyl)sulfanyl]aniline substituent . This difference is significant for applications involving metal coordination: the BTA (benzothiazole aniline) literature demonstrates that unsubstituted aniline-bearing ligands can coordinate transition metals (Mn, Fe, Co, Zn, Cu, Pt) to form complexes with IC50 values lower than cisplatin against multiple cancer cell lines, and that the specific aniline substitution pattern influences both metal binding geometry and resultant cytotoxicity [1][2]. The unsubstituted aniline in the target compound preserves the primary amine-like character of the exocyclic nitrogen, enabling metal coordination or further derivatization that is sterically hindered in the trifluoromethylsulfanyl-substituted analog.

Aniline substitution SAR Metal complexation Platinum complexes

Patent-Linked Anticancer Scaffold: Position Within the Miraebiopharm BTA Patent Family

The target compound falls within the structural scope of the patent family WO2019216653A1 / EP3792253A1 / US20220024911A1 (Miraebiopharm; priority date 2018-05-10), which claims compounds having novel structures with anticancer activity, complexes comprising such compounds, and anti-cancer pharmaceutical compositions [1][2]. The patent explicitly references benzothiazole aniline (BTA) derivatives—of which thiazol-2(3H)-ylidene anilines are the non-fused structural counterparts—and demonstrates that BTA-platinum complexes exhibit superior cytotoxicity to cisplatin in liver, breast, lung, prostate, kidney, and brain cancer cells [3]. This intellectual property linkage provides the target compound with a documented developmental trajectory distinct from unpatented thiazole aniline analogs.

Patent landscape Anticancer thiazoles BTA derivatives

Evidence-Backed Application Scenarios for N-[(2Z)-3-Benzyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline in Scientific Procurement and Research


Medicinal Chemistry: Pin1-Targeted Anticancer Lead Optimization

The thiazol-2(3H)-ylidene aniline scaffold has demonstrated Pin1 inhibitory activity (class IC50 = 5.3 µM for thiazole derivatives) [1]. The N-benzyl and 4-methylphenyl substitution pattern of the target compound provides a specific electronic and steric profile (Hammett σp = -0.17 for 4-methyl; predicted logP ~5.5–6.5 for N-benzyl) that can be exploited in structure-activity relationship campaigns to optimize Pin1 binding affinity while monitoring the impact of aryl electronic effects on potency. Researchers can use the commercial availability of the regioisomeric comparator (CAS 36220-33-4) to probe the positional dependence of methyl group placement on target engagement .

Metal-Based Anticancer Drug Discovery: Ligand for Platinum or Transition Metal Complexation

The unsubstituted aniline at the 2-imine position of the target compound provides an accessible coordination site for transition metals, following the precedent established by BTA-platinum complexes that achieved IC50 values lower than cisplatin across liver, breast, lung, prostate, kidney, and brain cancer cell lines [2]. The target compound's N-benzyl and 4-methylphenyl substituents further allow tuning of the lipophilicity and electronic properties of the resulting metal complex, a strategy validated by the Miraebiopharm patent family (WO2019216653A1) [3]. Researchers should prioritize this compound over the 4-SCF3-substituted aniline analog (AldrichCPR SKU R519235) when metal coordination is the intended application, as the unsubstituted aniline offers minimal steric hindrance for metal binding.

Chemical Biology: Isomer-Specific Probe for Target Deconvolution Studies

The existence of multiple C23H20N2S isomers with different methyl group placements (target CAS 1354258-85-7 vs. regioisomer CAS 36220-33-4 vs. N-(3-(4-methylbenzyl)-4-phenyl variant) creates an opportunity for isomer-specific chemical probe studies . By testing these constitutionally distinct compounds in parallel, researchers can deconvolute which specific substitution pattern is responsible for observed biological activity, thereby refining pharmacophore models and reducing false-positive rates in phenotypic screening. The target compound, with its methyl uniquely positioned on the C-4 aryl ring and an unsubstituted aniline, serves as a defined 'anchor point' for such systematic SAR investigations.

Procurement Quality Assurance: Identity Verification Against Regioisomeric Impurities

Given that multiple C23H20N2S isomers co-exist in the commercial supply chain, procurement of the target compound must include rigorous identity verification to exclude regioisomeric contamination. The compound's CAS number (1354258-85-7), molecular formula (C23H20N2S), and MW (356.5 g/mol) are necessary but insufficient for identity confirmation; orthogonal analytical methods (e.g., NMR to verify the Z-stereochemistry of the imine bond and the specific substitution pattern) are recommended . This quality-assurance step is particularly critical when the compound is used as a reference standard in quantitative bioassays, where even trace levels of a regioisomer with different biological activity could compromise data reproducibility.

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